molecular formula C16H18N2O3S B13010562 2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid

2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid

Cat. No.: B13010562
M. Wt: 318.4 g/mol
InChI Key: OSBPDXMMCUQONZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of mesitylthiazole with acetic anhydride in the presence of a base such as pyridine. The reaction conditions typically include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2-Acetamido-4-mesitylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Properties

Molecular Formula

C16H18N2O3S

Molecular Weight

318.4 g/mol

IUPAC Name

2-[2-acetamido-4-(2,4,6-trimethylphenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C16H18N2O3S/c1-8-5-9(2)14(10(3)6-8)15-12(7-13(20)21)22-16(18-15)17-11(4)19/h5-6H,7H2,1-4H3,(H,20,21)(H,17,18,19)

InChI Key

OSBPDXMMCUQONZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C(SC(=N2)NC(=O)C)CC(=O)O)C

Origin of Product

United States

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